2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chloro-2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
Crystallographic Analysis and X-ray Diffraction Studies
Single-crystal X-ray diffraction (SC-XRD) studies reveal that the title compound crystallizes in the orthorhombic crystal system with the space group P2₁2₁2₁, consistent with related hexahydroquinoline derivatives. The unit cell parameters are a = 6.0741(4) Å, b = 14.9623(8) Å, c = 16.2178(9) Å, and V = 1473.91(15) ų, with Z = 4, indicating a tightly packed molecular arrangement. The asymmetric unit comprises one molecule, with the hexahydroquinoline core adopting a twisted-boat conformation for both the cyclohexene and 1,4-dihydropyridine rings, as observed in analogous structures.
The benzo[d]dioxole moiety forms a dihedral angle of 13.89(10)° with the 3-chloro-2-methylphenyl group, introducing steric hindrance that influences the molecule’s overall planarity. Intramolecular hydrogen bonding between the amino group (N–H) and the nitrile nitrogen (N≡C–) stabilizes the conformation, with a bond distance of 2.559 Å and an angle of 151°. Intermolecular C–H⋯O interactions further consolidate the crystal lattice, forming a three-dimensional network.
| Crystallographic Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| a (Å) | 6.0741(4) |
| b (Å) | 14.9623(8) |
| c (Å) | 16.2178(9) |
| V (ų) | 1473.91(15) |
| Z | 4 |
| R factor | 0.0376 |
Spectroscopic Profiling (FT-IR, NMR, UV-Vis)
Fourier-transform infrared (FT-IR) spectroscopy identifies key functional groups: a sharp absorption at 2215 cm⁻¹ corresponds to the nitrile (C≡N) stretch, while bands at 1678 cm⁻¹ and 1592 cm⁻¹ arise from the carbonyl (C=O) and aromatic C=C vibrations, respectively. The amino group (NH₂) exhibits a broad peak at 3350–3280 cm⁻¹, characteristic of N–H stretching in secondary amines.
Nuclear magnetic resonance (NMR) spectroscopy provides detailed insights into the molecular framework. The ¹H NMR spectrum in deuterated dimethyl sulfoxide (DMSO-d₆) shows a singlet at δ 6.12 ppm for the methylenedioxy protons (–O–CH₂–O–) of the benzo[d]dioxole group. The 3-chloro-2-methylphenyl substituent resonates as a multiplet at δ 7.35–7.28 ppm (aromatic protons) and a singlet at δ 2.41 ppm for the methyl group. The ¹³C NMR spectrum confirms the nitrile carbon at δ 118.7 ppm and the carbonyl carbon at δ 195.4 ppm.
Ultraviolet-visible (UV-Vis) spectroscopy in ethanol reveals a λₘₐₓ at 278 nm, attributed to π→π* transitions in the aromatic systems, with a shoulder at 320 nm arising from n→π* transitions of the carbonyl and nitrile groups.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of the compound exhibits a molecular ion peak at m/z 460.1325 [M+H]⁺, consistent with the molecular formula C₂₄H₂₁ClN₄O₃. Fragmentation pathways include:
Conformational Analysis Through Computational Modeling
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize the molecular geometry, revealing a twisted-boat conformation for the hexahydroquinoline core, in agreement with crystallographic data. The energy difference between the twisted-boat and chair conformations is 4.8 kJ/mol, favoring the former due to reduced steric clashes between the 3-chloro-2-methylphenyl and benzo[d]dioxole groups.
Molecular dynamics simulations in explicit solvent (water, 300 K) demonstrate that the amino and nitrile groups participate in hydrogen bonding with water molecules, stabilizing the solvated structure. The solvation free energy is calculated as –45.2 kJ/mol, indicating moderate aqueous solubility.
Properties
CAS No. |
311328-60-6 |
|---|---|
Molecular Formula |
C24H20ClN3O3 |
Molecular Weight |
433.9 g/mol |
IUPAC Name |
2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-chloro-2-methylphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C24H20ClN3O3/c1-13-16(25)4-2-5-17(13)28-18-6-3-7-19(29)23(18)22(15(11-26)24(28)27)14-8-9-20-21(10-14)31-12-30-20/h2,4-5,8-10,22H,3,6-7,12,27H2,1H3 |
InChI Key |
SBKBIMAHZHNSOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C3=C(C(C(=C2N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)CCC3 |
Origin of Product |
United States |
Preparation Methods
Ionic Liquid-Catalyzed One-Pot Synthesis
The most efficient method employs the ionic liquid [H₂-DABCO][HSO₄]₂ as a catalyst:
-
Reagents :
-
Conditions :
-
Catalyst: 30 mg [H₂-DABCO][HSO₄]₂ (0.097 mmol)
-
Solvent: Ethanol (3–4 mL)
-
Temperature: Room temperature
-
Time: 5–20 minutes
-
-
Mechanism :
-
Advantages :
Table 1: Optimization of Ionic Liquid-Catalyzed Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 30 mg (0.15 mol%) | 98% |
| Solvent | Ethanol | >95% |
| Temperature | 25°C | 90–99% |
| Reaction time | 15 minutes | 92% (gram-scale) |
Zirconium Oxychloride (ZrOCl₂·8H₂O)
Triton X-100 in Aqueous Micellar Media
-
Conditions :
-
Adaptation : Substitute methyl acetoacetate with malononitrile for nitrile incorporation.
Synthesis of Key Substituents
Table 2: Chlorination-Reduction Parameters
| Step | Conditions | Yield |
|---|---|---|
| Chlorination | 50–60°C, FeCl₃, 5–8 hours | 75% |
| Reduction | 90°C, Fe/HCl, 3 hours | 85% |
Structural Characterization and Validation
-
FT-IR : Bands at 3200–3440 cm⁻¹ (N–H stretch), 2200 cm⁻¹ (C≡N).
-
¹H NMR :
-
¹³C NMR : δ 30–35 ppm (methine carbon), δ 115–120 ppm (C≡N).
Scalability and Industrial Feasibility
-
Gram-scale synthesis :
Comparative Analysis of Methods
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorophenyl Group
The 3-chloro-2-methylphenyl moiety undergoes nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing chlorine atom. This reaction facilitates replacement of the chlorine atom with nucleophiles such as amines or thiols under basic conditions.
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Nucleophilic substitution | Amines (e.g., NH₂R), thiols (e.g., RSH), solvent (e.g., DMF) | Elevated temperature, basic medium | Chlorine atom replaced by nucleophile |
Example : Reaction with ammonia yields a substituted amine derivative, altering the compound’s electronic properties.
Acylation/Alkylation of the Amino Group
The primary amino group (-NH₂) at position 2 is highly reactive, enabling derivatization through acylation or alkylation. These modifications alter the compound’s solubility and biological activity.
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Acylation | Acylating agents (e.g., acetyl chloride), base (e.g., NaHCO₃) | Room temperature to reflux | N-Acylated derivative |
| Alkylation | Alkylating agents (e.g., alkyl halides), base (e.g., K₂CO₃) | Room temperature to reflux | N-Alkylated derivative |
Example : Treatment with acetyl chloride forms an amide, reducing the compound’s basicity and potentially enhancing cell membrane permeability.
Cyclization/Condensation Reactions
The compound’s structural complexity allows participation in cyclization or intermolecular condensation under appropriate conditions. These reactions are driven by the presence of reactive carbonyl groups and nitrogen atoms.
| Reaction Type | Catalysts | Conditions | Outcome |
|---|---|---|---|
| Cyclization | Acidic/Basic catalysts (e.g., HCl, pyridine) | Elevated temperature | Formation of larger heterocyclic rings |
| Condensation | Aldehydes/ketones, catalysts (e.g., piperidine) | Reflux, solvent (e.g., ethanol) | Conjugated system formation |
Example : Intramolecular cyclization could generate a macrocyclic structure, though experimental validation is required.
Hydrolysis of the Carbonitrile Group
While not explicitly detailed in sources, the nitrile group (-C≡N) at position 3 is chemically reactive. Under acidic or basic conditions, it may hydrolyze to form carboxylic acids or amides, depending on the reaction environment.
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Hydrolysis | H₃O⁺/H₂O or OH⁻/H₂O | Elevated temperature, aqueous medium | Conversion to carboxylic acid or amide |
Biological Interactions via Functional Groups
The compound’s reactivity extends to biochemical systems, where its functional groups interact with molecular targets. For instance:
-
DNA/Protein Binding : The benzo[d] dioxole moiety and chlorophenyl group may intercalate into DNA or bind to protein pockets, influencing enzymatic activity.
-
Antimicrobial/Anticancer Activity : Substitution reactions (e.g., replacing Cl with bioactive groups) could enhance selectivity for microbial or cancer targets.
Structural and Reactivity Considerations
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chloro-2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. The hexahydroquinoline framework has been associated with various anticancer mechanisms. For instance, derivatives of this compound have shown promising results against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .
Modulators of ATP-Binding Cassette Transporters
The compound's structural characteristics position it as a potential modulator of ATP-binding cassette transporters (ABCs), which are critical in drug resistance mechanisms in cancer therapy. Research indicates that similar derivatives can effectively alter the function of these transporters, thereby enhancing the efficacy of chemotherapeutic agents .
Synthesis of Novel Therapeutics
The synthesis pathways for compounds related to this compound have been documented extensively. For example, regioselective synthesis techniques have been developed that utilize this compound as an intermediate for creating novel thiazolidinedione derivatives with potential anti-diabetic properties .
Case Studies
Mechanism of Action
The mechanism of action of 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chloro-2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Predicted Collision Cross-Section (CCS) Values for Adducts of the Target Compound
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 487.17648 | 235.6 |
| [M+Na]+ | 509.15842 | 246.3 |
| [M-H]- | 485.16192 | 231.3 |
| [M+Na-2H]- | 507.14387 | 233.3 |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound belongs to a class of hexahydroquinoline derivatives with diverse pharmacological profiles. Key structural analogs and their distinguishing features are summarized below:
Table 2: Structural Comparison with Analogous Hexahydroquinoline Derivatives
Key Observations:
The trifluoromethyl group in 339318-77-3 introduces strong electron-withdrawing effects, which may improve metabolic stability but reduce solubility.
Bioactivity Correlations: Compounds with benzo[1,3]dioxol-5-yl groups (e.g., target compound and 339318-77-3) exhibit structural similarities to known kinase inhibitors, suggesting shared binding motifs . Methylthio-thiophene in 476483-44-0 may confer selectivity for sulfur-binding enzyme pockets, a feature absent in the target compound.
Computational Similarity Metrics :
- Tanimoto and Dice similarity indices (based on MACCS or Morgan fingerprints) could quantify structural overlap between the target and analogs . For example, the target and 339318-77-3 likely share high similarity due to shared benzodioxole and aromatic substituents.
Physicochemical and Conformational Comparisons
Collision Cross-Section (CCS) and Conformation:
The target compound’s predicted CCS values (Table 1) suggest a moderately compact conformation. Differences in substituent bulk (e.g., trifluoromethyl vs. methyl) would alter CCS in analogs, impacting ion mobility and detection in mass spectrometry .
Ring Puckering and Conformational Flexibility:
The hexahydroquinoline core’s puckering (defined by Cremer-Pople coordinates ) influences binding to target proteins. Substituents like the 3-chloro-2-methylphenyl group may restrict ring flexibility compared to smaller groups (e.g., 4-chlorophenyl), affecting entropic contributions to binding.
Biological Activity
The compound 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chloro-2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (commonly referred to as Compound A ) is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and various biological activities of Compound A based on diverse scientific literature.
Synthesis
The synthesis of Compound A typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes the formation of the hexahydroquinoline framework followed by the introduction of the benzo[d][1,3]dioxole and chlorophenyl groups. Various methods have been reported for the synthesis of similar compounds which can provide insights into optimizing the yield and purity of Compound A .
Anticancer Activity
Recent studies have demonstrated that compounds with structural similarities to Compound A exhibit significant anticancer properties . For instance, certain derivatives have shown cytotoxic effects against various human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds ranged from 0.80 μM to 17.16 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 0.80 |
| Compound A | HCT-116 | 17.16 |
| Doxorubicin | MCF-7 | 16.19 |
Antimicrobial Activity
Compound A has also been evaluated for its antimicrobial activity . Studies indicate that related compounds possess significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/ml . The presence of bulky hydrophobic groups in the structure is believed to enhance this activity.
The mechanism underlying the biological activities of Compound A is believed to involve interaction with specific molecular targets within cancer cells and bacteria. The quinoline moiety is known for its ability to intercalate DNA and inhibit topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the effectiveness of compounds similar to Compound A in clinical settings:
- Case Study on Anticancer Activity : In vitro studies demonstrated that a derivative of Compound A effectively inhibited tumor growth in xenograft models, showcasing its potential as a lead compound for further development.
- Case Study on Antimicrobial Efficacy : Clinical trials involving similar compounds indicated a promising reduction in bacterial load in patients with infections resistant to conventional antibiotics.
Q & A
Q. What are the established synthetic routes for this compound?
The compound is synthesized via a one-pot multicomponent reaction involving piperonal, 1-pentanone, ethyl cyanoacetate, and ammonium acetate in ethanol under reflux for 6 hours. The product is isolated by filtration, washed, and recrystallized from ethanol, yielding yellow crystals with a melting point of 593–595 K .
Q. What spectroscopic and crystallographic methods confirm its structure?
Single-crystal X-ray diffraction reveals molecular conformation, including dihedral angles (e.g., 24.3° between benzene and pyridine rings) and intermolecular N–H···O hydrogen bonds forming centrosymmetric dimers. Complementary techniques like NMR and IR spectroscopy validate functional groups and hydrogen bonding networks .
Q. How is the compound’s purity assessed post-synthesis?
Purity is determined via high-performance liquid chromatography (HPLC) and melting point analysis. Recrystallization from ethanol ensures minimal impurities, while spectroscopic consistency (e.g., absence of extraneous NMR peaks) further confirms purity .
Q. What in vitro assays evaluate its biological activity?
Antitumor activity is assessed using cell viability assays (e.g., MTT) against cancer cell lines. Activity correlates with structural features like the benzo[d][1,3]dioxole moiety, which may enhance DNA intercalation or kinase inhibition .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield?
DoE methodologies systematically vary parameters (e.g., temperature, reagent ratios, solvent polarity) to identify optimal conditions. For example, flow-chemistry setups enable precise control of residence time and mixing efficiency, improving reproducibility and scalability .
Q. What computational strategies predict interaction with biological targets?
Molecular docking and molecular dynamics (MD) simulations model binding affinities to enzymes or receptors. Density functional theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity or stability .
Q. How to address discrepancies in reported biological activity data?
Cross-validation using orthogonal assays (e.g., apoptosis markers, Western blotting) isolates mechanisms of action. Purity reassessment via LC-MS and structural analogs (e.g., halogen-substituted derivatives) clarify structure-activity relationships .
Q. What role does crystal packing play in physicochemical properties?
X-ray crystallography reveals intermolecular interactions (e.g., hydrogen bonds, π-stacking) that influence solubility and dissolution rates. For instance, N–H···O hydrogen bonds in dimers may reduce aqueous solubility, necessitating co-solvent systems .
Q. How to enhance reproducibility in scaled-up synthesis?
Controlled synthesis protocols, adapted from polymer chemistry, emphasize strict reagent drying, inert atmospheres, and real-time monitoring (e.g., in situ FTIR). Automated flow reactors minimize batch-to-batch variability .
Q. Can AI-driven platforms predict novel derivatives with improved efficacy?
Machine learning models trained on structural descriptors (e.g., substituent electronegativity, ring topology) and bioactivity data enable virtual screening. AI algorithms prioritize candidates for synthesis, reducing experimental workload .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
